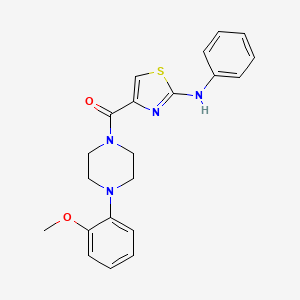
(4-(2-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone, also known as MPTM, is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MPTM has been shown to have promising results in various scientific studies, making it a topic of interest for researchers in the field of medicinal chemistry.
科学的研究の応用
DNA Minor Groove Binders and Analogues
The Hoechst 33258 dye and its analogues, which share structural similarities with the mentioned compound, are known for binding to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. These compounds are utilized extensively as fluorescent DNA stains in cellular biology, aiding in chromosome analysis, flow cytometry, and other research areas. Their applications extend to radioprotection and as topoisomerase inhibitors, showcasing their potential in rational drug design and as models for studying DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Dopamine D2 Receptor Ligands in Neuropsychiatric Treatment
Dopamine D2 receptors are crucial in the pharmacological treatment of schizophrenia, Parkinson's disease, depression, and anxiety. The compound's structural motif, including the phenyl piperazine component, aligns with pharmacophores having high affinity for D2 receptors. Research indicates that specific structural elements, such as aromatic moieties and cyclic amines, are essential for achieving high D2 receptor affinity. This highlights the compound's relevance in developing therapeutic agents for neuropsychiatric conditions (Jůza et al., 2022).
Contributions to Drug Design
Arylcycloalkylamines, including phenyl piperidines and piperazines, are significant in designing antipsychotic agents. The incorporation of arylalkyl substituents has been shown to improve the potency and selectivity of compounds binding to D(2)-like receptors. This area of research supports the compound's role in enhancing selectivity and potency through strategic modifications of pharmacophoric groups (Sikazwe et al., 2009).
Piperazine Derivatives as Therapeutic Agents
Piperazine derivatives, including structures similar to the queried compound, find extensive therapeutic applications, ranging from antipsychotic to anticancer and anti-inflammatory agents. These compounds' versatility in drug design is underscored by their presence in numerous drugs with varied therapeutic uses. Slight modifications to the piperazine nucleus can significantly alter the medicinal potential, offering insights into rational drug design and the impact of substituent modifications on pharmacokinetics and pharmacodynamics (Rathi et al., 2016).
作用機序
Target of Action
The primary target of the compound (4-(2-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone is the alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound this compound interacts with its target, the α1-ARs, by binding to them . This interaction results in changes in the receptor’s activity, which can lead to various physiological effects .
Biochemical Pathways
The compound this compound affects the biochemical pathways associated with α1-ARs . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The downstream effects of these pathways can influence numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The pharmacokinetics of the compound this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the compound’s bioavailability, which is crucial for its therapeutic potential . The compound exhibited an acceptable pharmacokinetic profile in studies .
Result of Action
The molecular and cellular effects of the compound this compound’s action involve its interaction with α1-ARs . This interaction can lead to changes in the receptor’s activity, resulting in various physiological effects .
生化学分析
Biochemical Properties
The compound (4-(2-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone interacts with alpha1-adrenergic receptors . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with alpha1-adrenergic receptors . Activation or blockade of these receptors influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to alpha1-adrenergic receptors . This binding can lead to changes in gene expression and can influence enzyme activation or inhibition .
特性
IUPAC Name |
(2-anilino-1,3-thiazol-4-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-27-19-10-6-5-9-18(19)24-11-13-25(14-12-24)20(26)17-15-28-21(23-17)22-16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIKASOWWOIKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CSC(=N3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2632659.png)
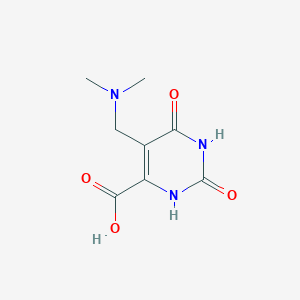
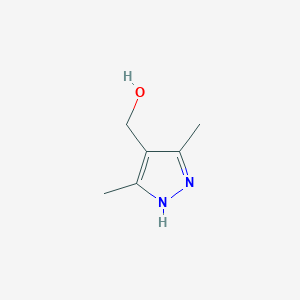
![6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane](/img/structure/B2632664.png)
![Ethyl 3-{2-[(2-furylmethyl)amino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2632665.png)

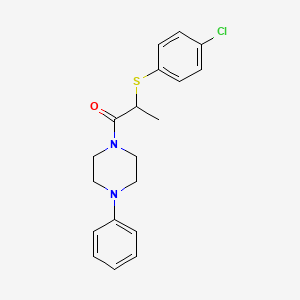
![N-[(2-chlorophenyl)methyl]-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B2632669.png)
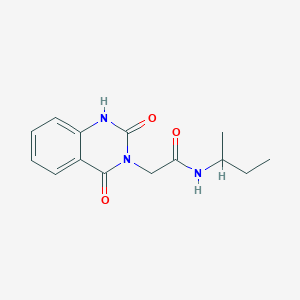
![[3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2632672.png)
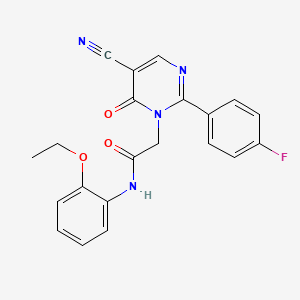

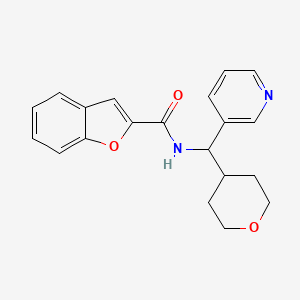
![2-[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2632682.png)